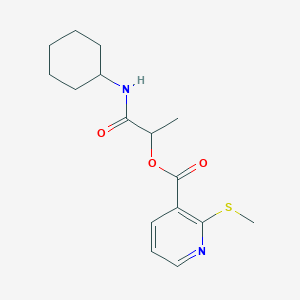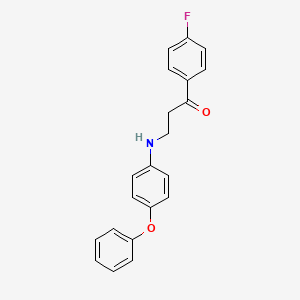
1-(4-Fluorophenyl)-3-(4-phenoxyanilino)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)-3-(4-phenoxyanilino)-1-propanone, also known as FPPP, is a chemical compound that belongs to the family of cathinones. Cathinones are a class of synthetic drugs that are structurally similar to amphetamines and have stimulant properties. FPPP is a designer drug that was first synthesized in the 1960s and has been used in scientific research to study its mechanism of action and physiological effects.
Applications De Recherche Scientifique
Acetylcholinesterase Inhibition
The ketone transition state analogs, including compounds similar to 1-(4-Fluorophenyl)-3-(4-phenoxyanilino)-1-propanone, have been investigated for their ability to inhibit acetylcholinesterase. Specifically, 1-phenoxy-2-propanone derivatives have shown competitive inhibition of acetylcholinesterase, suggesting potential applications in treating conditions associated with acetylcholinesterase activity, such as Alzheimer's disease. The inhibitory effect is attributed to the formation of a tetrahedral adduct with the enzyme, indicating these compounds' potential as transition state analogs for therapeutic applications (Dafforn et al., 1982).
Asymmetric Synthesis
The asymmetric synthesis of chiral intermediates for antidepressant drugs has also been explored using derivatives of 1-(4-Fluorophenyl)-3-(4-phenoxyanilino)-1-propanone. For instance, (S)-3-chloro-1-phenyl-1-propanol, used in synthesizing antidepressants, can be produced with high enantioselectivity using specific reductase enzymes. This indicates the potential of such compounds in the pharmaceutical industry for producing enantiomerically pure drugs (Choi et al., 2010).
Material Science Applications
In material science, derivatives of 1-(4-Fluorophenyl)-3-(4-phenoxyanilino)-1-propanone have been explored for enhancing the reactivity of molecules towards benzoxazine ring formation. Phloretic acid, for example, has been used as a renewable building block in conjunction with such derivatives to produce bio-based benzoxazine monomers. These monomers, upon polymerization, yield materials with suitable thermal and thermo-mechanical properties for various applications, demonstrating the compound's utility in developing sustainable materials (Trejo-Machin et al., 2017).
Photovoltaic Properties
Further, fused-ring electron acceptors based on derivatives of 1-(4-Fluorophenyl)-3-(4-phenoxyanilino)-1-propanone have shown significant potential in polymer solar cells. Incorporating fluorine atoms into these compounds has been found to enhance their electronic properties, charge transport, and photovoltaic performance, leading to high power conversion efficiencies. This highlights the compound's role in advancing solar energy technology (Dai et al., 2017).
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-3-(4-phenoxyanilino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FNO2/c22-17-8-6-16(7-9-17)21(24)14-15-23-18-10-12-20(13-11-18)25-19-4-2-1-3-5-19/h1-13,23H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCMRHUZOZTZPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NCCC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(3-(trifluoromethyl)phenoxy)acetamide](/img/structure/B2941466.png)
![(E)-2-((4-methoxyphenyl)amino)-9-methyl-3-((2-phenylhydrazono)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2941468.png)
![2-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2941469.png)
![2-(9-chloro-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2941473.png)
![N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2,2-diphenylacetamide](/img/structure/B2941474.png)
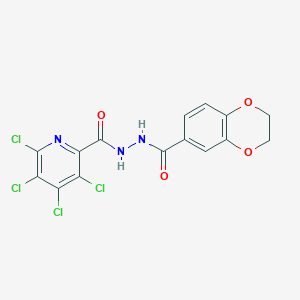
![N-{4-[1-methanesulfonyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2941476.png)
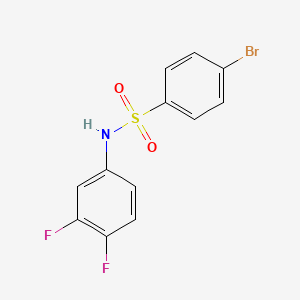

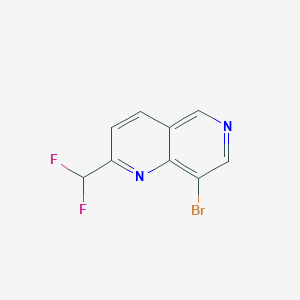
![Methyl 2-(4,7,8-trimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2941482.png)
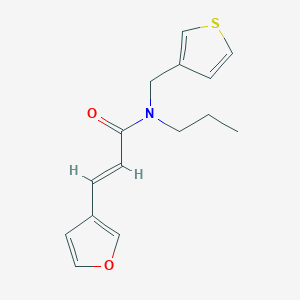
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3,4-dimethylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}ethan-1-one](/img/structure/B2941487.png)
